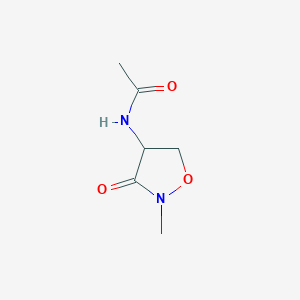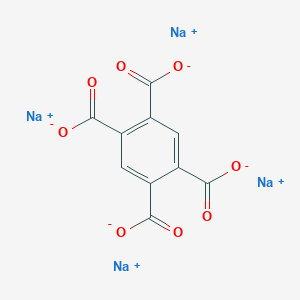
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide, also known as MOA, is a chemical compound that has been widely studied for its potential applications in scientific research. MOA is a synthetic compound that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide works by inhibiting the activity of the enzyme peptidyl transferase, which is responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. By inhibiting this enzyme, N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide prevents the formation of new proteins, which can have a range of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been found to have a range of biochemical and physiological effects, including the inhibition of protein synthesis, the inhibition of RNA transcription, and the inhibition of enzyme activity. N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide is its ability to inhibit the formation of peptide bonds between amino acids, making it a valuable tool for the study of protein synthesis. However, N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide can also have toxic effects on cells, making it important to use caution when working with this compound in the lab.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide. One area of research could be the development of new drugs based on the biochemical and physiological effects of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide. Another area of research could be the study of the toxic effects of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide on cells, in order to better understand how this compound affects cellular function. Finally, researchers could also explore the potential use of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in the treatment of diseases such as cancer and inflammation.
Synthesemethoden
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide is synthesized through a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2-methyl-2-nitropropane-1,3-diol with acetic anhydride, which produces 2-acetoxy-2-methylpropane-1,3-diol. This compound is then reacted with phosgene to produce 2-acetoxy-2-methylpropanoyl chloride. Finally, this compound is reacted with glycine to produce N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been used in a wide range of scientific research applications, including the study of protein synthesis, enzyme activity, and RNA transcription. N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been found to be particularly useful in the study of protein synthesis, as it has been shown to inhibit the formation of peptide bonds between amino acids.
Eigenschaften
CAS-Nummer |
14617-48-2 |
|---|---|
Produktname |
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
Molekularformel |
C6H10N2O3 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)7-5-3-11-8(2)6(5)10/h5H,3H2,1-2H3,(H,7,9) |
InChI-Schlüssel |
KBIHQOBZGBMUEF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CON(C1=O)C |
Kanonische SMILES |
CC(=O)NC1CON(C1=O)C |
Synonyme |
N-(2-Methyl-3-oxoisoxazolidin-4-yl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)







![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)
![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)
